Cas no 165378-13-2 (DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE)
DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE Chemical and Physical Properties
Names and Identifiers
-
- Decahydronaphthalene-2-carbonyl Chloride
- 2-Naphthalenecarbonyl chloride, decahydro-
- DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE
-
- MDL: MFCD24257296
- Inchi: 1S/C11H17ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2
- InChI Key: VLDICQZVHFZVNO-UHFFFAOYSA-N
- SMILES: C(Cl)(C1CCC2C(C1)CCCC2)=O
Computed Properties
- Exact Mass: 200.0967929g/mol
- Monoisotopic Mass: 200.0967929g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 17.1Ų
DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D209958-10mg |
Decahydronaphthalene-2-carbonyl Chloride |
165378-13-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D209958-50mg |
Decahydronaphthalene-2-carbonyl Chloride |
165378-13-2 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D209958-100mg |
Decahydronaphthalene-2-carbonyl Chloride |
165378-13-2 | 100mg |
$ 320.00 | 2022-06-05 | ||
| A2B Chem LLC | AW39899-50mg |
Decahydronaphthalene-2-carbonyl chloride |
165378-13-2 | 95% | 50mg |
$259.00 | 2024-04-20 | |
| A2B Chem LLC | AW39899-100mg |
Decahydronaphthalene-2-carbonyl chloride |
165378-13-2 | 95% | 100mg |
$369.00 | 2024-04-20 | |
| A2B Chem LLC | AW39899-250mg |
Decahydronaphthalene-2-carbonyl chloride |
165378-13-2 | 95% | 250mg |
$511.00 | 2024-04-20 | |
| A2B Chem LLC | AW39899-500mg |
Decahydronaphthalene-2-carbonyl chloride |
165378-13-2 | 95% | 500mg |
$786.00 | 2024-04-20 | |
| A2B Chem LLC | AW39899-1g |
Decahydronaphthalene-2-carbonyl chloride |
165378-13-2 | 95% | 1g |
$998.00 | 2024-04-20 | |
| A2B Chem LLC | AW39899-2.5g |
Decahydronaphthalene-2-carbonyl chloride |
165378-13-2 | 95% | 2.5g |
$1921.00 | 2024-04-20 | |
| A2B Chem LLC | AW39899-5g |
Decahydronaphthalene-2-carbonyl chloride |
165378-13-2 | 95% | 5g |
$2825.00 | 2024-04-20 |
DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE
Decahydronephthalene-2-Carbonyl Chloride (CAS No. 165378-13-2): A Comprehensive Overview
Decahydronephthalene-2-carbonyl chloride (CAS No. 165378-13-2) is a specialized chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields, particularly in the realms of organic synthesis and pharmaceutical research. This compound, also known as decahydronaphthalene-2-carbonyl chloride, is a derivative of decahydronaphthalene, a cyclic hydrocarbon with a saturated structure. The addition of a carbonyl chloride group imparts distinctive reactivity and functional versatility to the molecule.
The chemical structure of decahydronaphthalene-2-carbonyl chloride is characterized by a ten-carbon ring with a carbonyl chloride group attached at the second position. This configuration confers the compound with high reactivity, making it an excellent reagent for various synthetic transformations. The carbonyl chloride group can readily undergo nucleophilic acyl substitution reactions, allowing for the formation of amides, esters, and other functional groups. This property makes decahydronaphthalene-2-carbonyl chloride an invaluable tool in the synthesis of complex organic molecules and pharmaceutical intermediates.
Recent advancements in organic synthesis have highlighted the importance of decahydronaphthalene-2-carbonyl chloride in the development of novel drugs and therapeutic agents. For instance, studies have shown that this compound can be used as a key intermediate in the synthesis of bioactive molecules with potential anti-inflammatory and anti-cancer properties. The ability to introduce specific functional groups through controlled reactions with decahydronaphthalene-2-carbonyl chloride allows researchers to fine-tune the pharmacological properties of target compounds, enhancing their efficacy and selectivity.
In the context of pharmaceutical research, decahydronaphthalene-2-carbonyl chloride has been explored for its role in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The use of decahydronaphthalene-2-carbonyl chloride as a prodrug precursor can improve the solubility, stability, and bioavailability of therapeutic agents, thereby enhancing their therapeutic index and reducing side effects. This approach has shown promise in the treatment of various diseases, including neurodegenerative disorders and cancer.
Beyond its applications in drug development, decahydronaphthalene-2-carbonyl chloride has also found utility in materials science and polymer chemistry. The unique reactivity and stability of this compound make it suitable for use in the synthesis of functional polymers and copolymers. These materials can be tailored for specific applications, such as drug delivery systems, coatings, and adhesives. The ability to incorporate decahydronaphthalene-2-carbonyl chloride into polymer chains allows for the creation of materials with enhanced mechanical properties, thermal stability, and chemical resistance.
From an environmental perspective, the use of decahydronaphthalene-2-carbonyl chloride in chemical processes is subject to stringent regulations to ensure safety and sustainability. Researchers are continually exploring greener synthetic methods to reduce the environmental impact of its production and use. For example, recent studies have focused on developing catalytic processes that minimize waste generation and energy consumption while maintaining high yields and selectivity.
In conclusion, decahydronaphthalene-2-carbonyl chloride (CAS No. 165378-13-2) is a versatile chemical compound with a wide range of applications in organic synthesis, pharmaceutical research, materials science, and beyond. Its unique reactivity and functional versatility make it an essential tool for researchers aiming to develop innovative solutions to complex scientific challenges. As research continues to advance, it is likely that new applications for decahydronaphthalene-2-carbonyl chloride will emerge, further solidifying its importance in the scientific community.
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